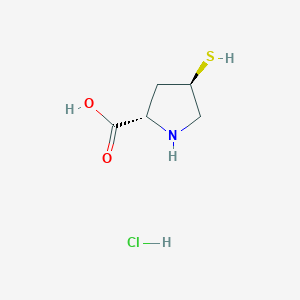
Titanium tris(dioctylphosphato)isopropoxide; 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium tris(dioctylphosphato)isopropoxide (Ti(OPri)3) is an organometallic compound composed of titanium, three dioctylphosphate, and one isopropoxide group. It is a white solid and is commercially available in a 90% solution in isopropanol. Ti(OPri)3 is a versatile reagent which has found applications in a variety of fields, including organic synthesis, biochemistry, and materials science.
Scientific Research Applications
Ti(OPri)3 has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers and other organic compounds, as a ligand for the immobilization of enzymes, and as a reagent for the synthesis of organometallic compounds. Ti(OPri)3 has also been used in the synthesis of nanomaterials, such as nanotubes and nanowires, and in the synthesis of inorganic materials, such as ceramics and semiconductors.
Mechanism of Action
Ti(OPri)3 acts as a Lewis acid, which means it can donate electrons to other molecules. This allows it to act as a catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. Ti(OPri)3 can also act as a ligand, which allows it to bind to and stabilize enzymes and other biomolecules.
Biochemical and Physiological Effects
Ti(OPri)3 is not known to have any direct biochemical or physiological effects. However, due to its ability to act as a catalyst and ligand, it can be used to modify the activity of enzymes and other biomolecules.
Advantages and Limitations for Lab Experiments
The main advantage of Ti(OPri)3 is its versatility; it can be used in a variety of applications, from organic synthesis to biochemistry. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that Ti(OPri)3 is a strong acid, and should be handled with caution.
Future Directions
The use of Ti(OPri)3 is likely to continue to expand in the future. It has potential applications in the synthesis of new materials, such as nanomaterials and organic polymers, as well as in the immobilization of enzymes and other biomolecules. Ti(OPri)3 could also be used in the development of new catalysts and ligands for organic synthesis. Additionally, Ti(OPri)3 could be used in the development of new drug delivery systems, as well as in the development of new materials for medical applications.
Synthesis Methods
Ti(OPri)3 is typically synthesized by the reaction of titanium tetrachloride with dioctylphosphoric acid and isopropanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to around 100°C. The reaction is typically complete in a few hours, and the resulting product is a white solid which can be isolated by filtration and dried.
properties
IUPAC Name |
dioctyl phosphono phosphate;propan-2-ol;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H116O22P6Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)









